molecular formula C17H13BrN2O B2857569 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 942007-34-3

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2857569
CAS No.: 942007-34-3
M. Wt: 341.208
InChI Key: LPSUPUWZFCFYMB-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then reacted with a phenylpyridazinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination, which enhance efficiency and safety. The use of acetonitrile as a solvent and household compact fluorescent lamps (CFL) for radical activation are some of the innovative approaches used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzoyl chloride
  • 4-bromobenzyl bromide
  • 6-(4-bromobenzyl)oxy-2-methylbenzo[d]thiazole

Uniqueness

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Biological Activity

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound belongs to the class of pyridazin-3(2H)-ones, characterized by a pyridazine ring substituted with various functional groups. The presence of the bromobenzyl group enhances its reactivity and biological potential.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines, suggesting potential as a therapeutic agent.
  • Anti-inflammatory Effects : Shows selective inhibition of cyclooxygenase-2 (COX-2), which is relevant in inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
  • Antibacterial Mechanisms : It interferes with bacterial cell wall synthesis and disrupts membrane integrity.
  • Receptor Modulation : Acts as an agonist for formyl peptide receptors (FPRs), influencing immune responses and inflammation.

Antimicrobial Activity

A study demonstrated that this compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 1.5 μg/mL for certain strains, indicating strong efficacy compared to standard antibiotics .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound has an IC50 value of approximately 1.73 μM against FaDu cells (human pharyngeal squamous carcinoma) . Morphological changes consistent with apoptosis were observed, alongside increased levels of cleaved caspase-3, confirming its role as an apoptosis inducer .

Anti-inflammatory Effects

Research indicates that this compound selectively inhibits COX-2 over COX-1, suggesting potential for treating inflammatory diseases without the common side effects associated with non-selective COX inhibitors .

Data Table: Summary of Biological Activities

Activity Type Tested Strains/Cell Lines IC50/MIC Values Mechanism
AntibacterialS. aureus, E. coliMIC = 1.5 μg/mLDisruption of cell wall synthesis
AnticancerFaDu (HTB-43)IC50 = 1.73 μMInduction of apoptosis
Anti-inflammatoryCOX inhibition assaySelective for COX-2Inhibition of inflammatory pathways

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUPUWZFCFYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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